molecular formula C7H15NO B1426155 (S)-(4,4-Dimethylpyrrolidin-2-yl)methanol CAS No. 212890-85-2

(S)-(4,4-Dimethylpyrrolidin-2-yl)methanol

Cat. No.: B1426155
CAS No.: 212890-85-2
M. Wt: 129.2 g/mol
InChI Key: DJIQDHXAMYMRRC-LURJTMIESA-N
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Description

(S)-(4,4-Dimethylpyrrolidin-2-yl)methanol is a chiral alcohol compound with a pyrrolidine ring substituted with a hydroxymethyl group at the 2-position and two methyl groups at the 4-position

Scientific Research Applications

(S)-(4,4-Dimethylpyrrolidin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

Methanol is a CNS depressant and is potentially toxic in amounts as small as a single mouthful . When metabolized by hepatic alcohol and aldehyde dehydrogenase, methanol forms formaldehyde and formic acid, both of which are toxic .

Safety and Hazards

Methanol is extremely poisonous and flammable . Direct ingestion of more than 10mL can cause permanent blindness through optic nerve damage, central nervous system poisoning, coma, and likely death .

Future Directions

Methanol is considered a promising path towards decarbonization targets . It offers an alternative to HFO, and a pathway towards decarbonization targets . Also, the power-to-methanol chain is reviewed from a process system engineering perspective with detailed assessments of major technologies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4,4-Dimethylpyrrolidin-2-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of (S)-4,4-dimethylpyrrolidin-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method allows for efficient large-scale production with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(4,4-Dimethylpyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or Dess-Martin periodinane in solvents like dichloromethane (DCM).

    Reduction: LiAlH4 or NaBH4 in THF or diethyl ether.

    Substitution: Tosyl chloride (TsCl) in pyridine for conversion to tosylate, followed by nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

    Oxidation: (S)-4,4-Dimethylpyrrolidin-2-one.

    Reduction: (S)-4,4-Dimethylpyrrolidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    ®-(4,4-Dimethylpyrrolidin-2-yl)methanol: The enantiomer of the compound with similar chemical properties but different stereochemistry.

    4,4-Dimethylpyrrolidin-2-one: The ketone precursor used in the synthesis of (S)-(4,4-Dimethylpyrrolidin-2-yl)methanol.

    4,4-Dimethylpyrrolidine: The fully reduced form of the compound.

Uniqueness

This compound is unique due to its chiral nature, which makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds. Its specific stereochemistry allows for selective interactions with chiral catalysts and reagents, making it a versatile tool in organic synthesis .

Properties

IUPAC Name

[(2S)-4,4-dimethylpyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2)3-6(4-9)8-5-7/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIQDHXAMYMRRC-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(NC1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H](NC1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(4,4-Dimethylpyrrolidin-2-yl)methanol
Reactant of Route 2
(S)-(4,4-Dimethylpyrrolidin-2-yl)methanol
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(S)-(4,4-Dimethylpyrrolidin-2-yl)methanol
Reactant of Route 4
(S)-(4,4-Dimethylpyrrolidin-2-yl)methanol
Reactant of Route 5
(S)-(4,4-Dimethylpyrrolidin-2-yl)methanol
Reactant of Route 6
(S)-(4,4-Dimethylpyrrolidin-2-yl)methanol

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